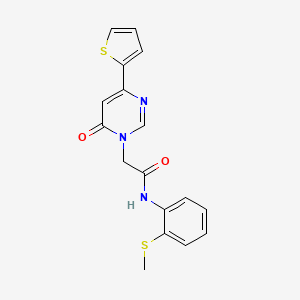
N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the papers provided do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related acetamide compounds involves the formation of amide bonds and the introduction of various substituents to achieve desired biological activities. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions at the carbon adjacent to the amide nitrogen was described, leading to potent kappa-opioid agonists . Similarly, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as Peripheral Benzodiazepine Receptor ligands was reported, with a focus on the variability of substituents at the 3-position . These methods could potentially be adapted for the synthesis of N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. For example, the 3D-QSAR model proposed in the study of peripheral benzodiazepine receptor ligands helped to evaluate the effect of different substitutions on the acetamide moiety . Additionally, the structural confirmation of thiazolo[3,2-a]pyrimidinone products was achieved through analytical and spectral studies, as well as single crystal X-ray data . These techniques could be employed to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of acetamide derivatives can lead to the formation of various heterocyclic compounds. N-[4-(Dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide was used as a precursor for the synthesis of pyridazine and pyrimidine derivatives, showcasing the versatility of acetamide compounds in chemical reactions . The compound of interest may similarly undergo reactions that lead to the formation of heterocycles, which could be of biological significance.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide, they do highlight the importance of structural features in determining properties such as binding affinity to receptors and the formation of specific reaction products . These properties are essential for the compound's potential use in pharmaceutical applications.
科学的研究の応用
Crystal Structure and Molecular Interaction
N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide, and its related compounds, have been studied for their crystal structures and molecular interactions. Research has shown that these compounds exhibit a folded conformation around the methylene C atom of the thioacetamide bridge, indicating intramolecular hydrogen bonding stabilizing the folded conformation. This structural information is crucial for understanding the molecular basis of their activity and designing derivatives with improved properties (Subasri et al., 2016).
Antitumor Activity
Studies have synthesized and evaluated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, including N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide derivatives. These compounds showed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some derivatives were as active as the chemotherapy drug doxorubicin, highlighting their potential as anticancer agents (Hafez & El-Gazzar, 2017).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
A specific study focused on the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for cancer therapy. One compound was identified as the most potent dual inhibitor of human TS and DHFR to date, demonstrating the potential of these derivatives for treating cancer (Gangjee et al., 2008).
Antimicrobial Activity
Further studies have synthesized derivatives for their antimicrobial properties. For example, the synthesis, characterization, and evaluation of antimicrobial activity of some novel heterocyclic compounds containing the sulphamido moiety, including N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide, have been reported. These studies indicate that these compounds possess significant antibacterial and antifungal activities, potentially offering new therapeutic options for infectious diseases (Nunna et al., 2014).
特性
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-23-14-6-3-2-5-12(14)19-16(21)10-20-11-18-13(9-17(20)22)15-7-4-8-24-15/h2-9,11H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVITFVDIJOWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(diethylamino)-2-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3009239.png)

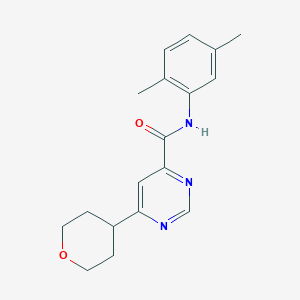
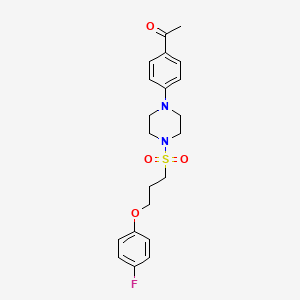
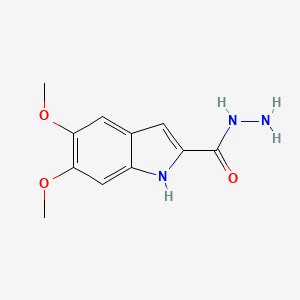
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea](/img/structure/B3009245.png)
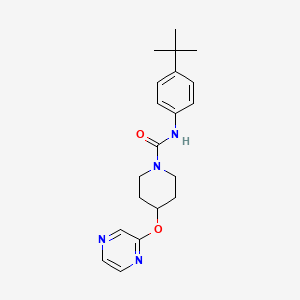
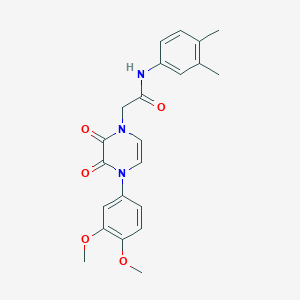


![(Z)-3-[4-(3-formylindol-1-yl)phenyl]-2-pyridin-3-ylprop-2-enenitrile](/img/structure/B3009258.png)
![2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3009259.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3009260.png)
